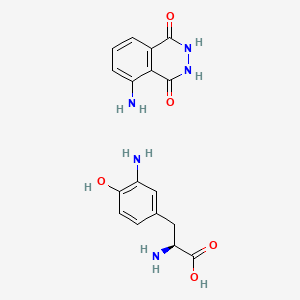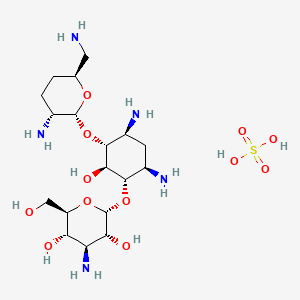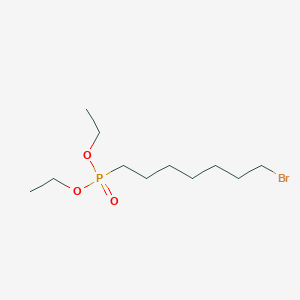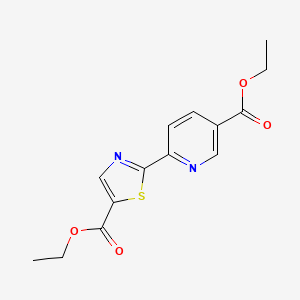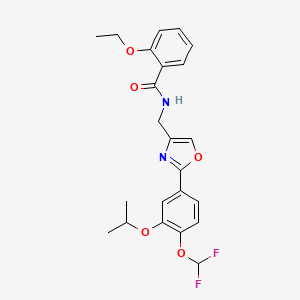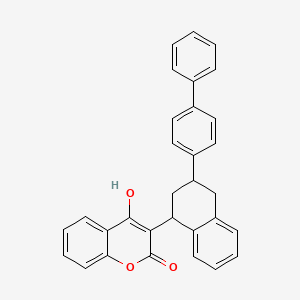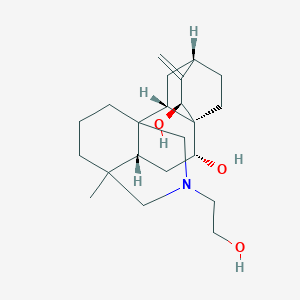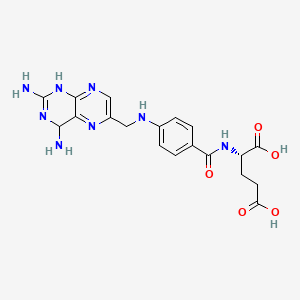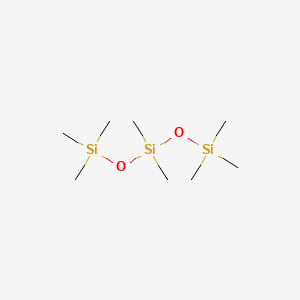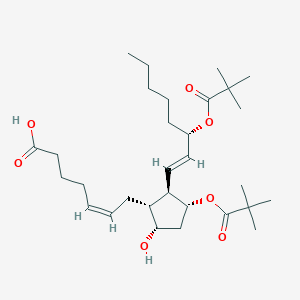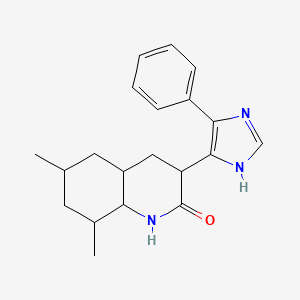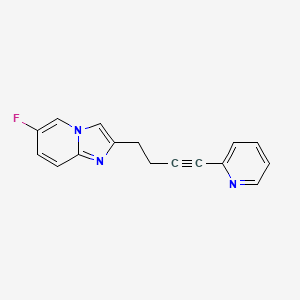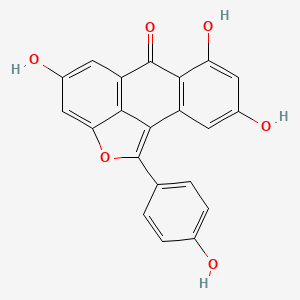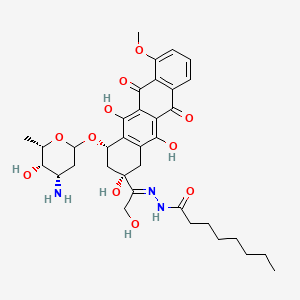
Adriamycin octanoylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxorubicin octanoylhydrazone is an anthracycline antibiotic with antineoplastic activity.
Applications De Recherche Scientifique
Cardiotoxicity Research
Adriamycin, a widely used chemotherapeutic drug, has been extensively studied for its cardiotoxic effects. Research reveals its severe cardiotoxicity, which limits its clinical application. For instance, a study found that adriamycin induces cardiotoxicity through up-regulating autophagy, mediated by HMGB1 release. Silencing HMGB1 can reverse cardiomyocyte damage by attenuating autophagy, highlighting a potential therapeutic target (Luo et al., 2018). Another study discusses various forms of cardiotoxicity produced by adriamycin and the biochemical changes it induces. It explores current hypotheses proposed to explain adriamycin-induced myocardial damage and summarizes experimental and clinical experiences in ameliorating or preventing this toxicity (Outomuro et al., 2007).
Cancer Therapy Enhancement
Adriamycin's role in cancer therapy is also a significant area of research. One study found that the natural product toosendanin can reverse adriamycin resistance in human breast cancer cells. Toosendanin promoted adriamycin accumulation in breast cancer cells, especially in the nucleus, and could significantly reduce ABCB1 expression. This finding suggests a novel strategy for human breast cancer therapy combining adriamycin and toosendanin (Wang et al., 2018).
Mitochondrial Effects
The impact of adriamycin on mitochondria has been extensively studied due to its relevance in cardiotoxicity. Adriamycin affects mitochondrial performance by interfering with oxidative phosphorylation and inhibiting ATP synthesis. This interference leads to various cellular changes, including induction of the mitochondrial permeability transition and loss of mitochondrial integrity and function, which are critical in the development of cardiomyopathy (Wallace, 2007).
Other Studies
Other areas of study include the role of adriamycin in inducing apoptosis in cardiomyocytes and endothelial cells, its interaction with different cell types, and the exploration of novel drug formulations to mitigate its side effects while enhancing its anticancer efficacy. For example, the development of a 2-deoxyglucose-based adriamycin complex aims to target tumor cells more effectively and reduce systemic toxicities (Cao et al., 2013).
Propriétés
Numéro CAS |
76634-98-5 |
|---|---|
Nom du produit |
Adriamycin octanoylhydrazone |
Formule moléculaire |
C35H45N3O11 |
Poids moléculaire |
683.76 |
Nom IUPAC |
N'-((E)-1-((2S,4S)-4-(((4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)octanehydrazide |
InChI |
1S/C35H45N3O11/c1-4-5-6-7-8-12-24(40)38-37-23(16-39)35(46)14-19-27(22(15-35)49-25-13-20(36)30(41)17(2)48-25)34(45)29-28(32(19)43)31(42)18-10-9-11-21(47-3)26(18)33(29)44/h9-11,17,20,22,25,30,39,41,43,45-46H,4-8,12-16,36H2,1-3H3,(H,38,40)/b37-23+/t17-,20-,22-,25?,30+,35-/m0/s1 |
Clé InChI |
YFNRFXHHYCNVGO-AFZQDIHDSA-N |
SMILES |
CCCCCCCC(=O)N/N=C(\CO)/[C@@]1(Cc2c(c(c3c(c2O)C(=O)c4cccc(c4C3=O)OC)O)[C@H](C1)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Doxorubicin octanoylhydrazone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



